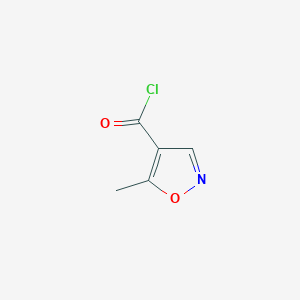

5-Methyl-4-isoxazolecarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQPVQEYCFRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983586 | |

| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-43-7, 67305-24-2 | |

| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Methyl-4-isoxazolecarbonyl chloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-isoxazolecarbonyl chloride, a highly reactive acyl chloride, stands as a cornerstone reagent in modern medicinal chemistry. Its unique heterocyclic structure and versatile reactivity make it an indispensable building block for the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth analysis of its physicochemical properties, detailed protocols for its synthesis, a mechanistic exploration of its reactivity, and a focused look at its critical role in the development of immunomodulatory and anti-inflammatory drugs. Particular emphasis is placed on its pivotal application in the industrial-scale synthesis of Leflunomide, illustrating the compound's significance from bench-scale research to commercial manufacturing.

Core Physicochemical and Spectroscopic Properties

This compound is a vital intermediate whose purity and characterization are paramount for successful downstream applications.[1] It typically appears as a liquid or a low-melting solid.[2][3] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 67305-24-2 | [2][3][4][5] |

| Molecular Formula | C₅H₄ClNO₂ | [2][3][4] |

| Molecular Weight | 145.54 g/mol | [2][3][4] |

| Appearance | Liquid or solid | [2][3] |

| Solubility | Slightly soluble in water (22 g/L at 25°C) | [4] |

| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [2][3] |

While detailed, publicly available spectra are limited, the expected spectroscopic signatures are predictable based on its structure.

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃ ) and another singlet for the isoxazole ring proton (CH ).

-

¹³C NMR: Resonances for the carbonyl carbon (C=O), the isoxazole ring carbons, and the methyl carbon.

-

IR Spectroscopy: A strong characteristic absorption band for the acid chloride carbonyl (C=O) stretch, typically appearing at a high frequency (>1750 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor.[6][7] Thionyl chloride (SOCl₂) is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[8]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is derived from established methodologies for converting carboxylic acids to acyl chlorides.[8][9][10]

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.[9] For industrial processes, toluene is often used.[11]

-

Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) to the stirred suspension at room temperature.[10][11] The reaction is exothermic and will be accompanied by gas evolution.

-

Reaction Progression: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[12]

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps.[6][9] If higher purity is required, purification can be achieved by vacuum distillation.[9][12]

Causality Insight: The use of anhydrous conditions is critical. Acyl chlorides are highly susceptible to hydrolysis; any moisture present will convert the product back to the starting carboxylic acid, severely reducing the yield.

Caption: General reactivity pathway with nucleophiles.

Core Application in Drug Development: The Synthesis of Leflunomide

The most prominent application of this compound is as the key acylating agent in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. [6][11][13] The synthesis involves the N-acylation of 4-trifluoromethylaniline with this compound. [11][14]This reaction forms the critical amide bond that defines the core structure of Leflunomide. The efficiency and high yield of this step are crucial for the economic viability of the drug's large-scale production. [6]Patents describe processes where the acid chloride is generated in situ and reacted directly with the aniline derivative without intermediate distillation, streamlining the manufacturing process. [6][15]

Caption: Key reaction in the synthesis of the drug Leflunomide.

This specific application highlights the compound's value: it provides a reliable method for introducing the 5-methylisoxazole-4-carboxamide scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [16]Contact with moisture will release HCl gas, which is a respiratory irritant. [5][8]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. [17]Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [18][19][20]* Handling: Use personal protective equipment and avoid dust formation. [19]Avoid contact with skin, eyes, and clothing. [17][18]Wash hands thoroughly after handling. [18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [18]It is crucial to protect it from moisture to prevent degradation. The material should be stored away from incompatible materials such as strong oxidizing agents. [18] Trustworthiness through Protocol Validation: Adherence to these safety and storage protocols is a self-validating system. Proper storage prevents degradation, ensuring the reagent's reactivity for experiments. Correct handling prevents exposure, ensuring the safety of the researcher.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for drug discovery and development. Its well-defined properties, straightforward synthesis, and predictable, high-yield reactivity make it a reliable and valuable reagent. Its central role in the synthesis of Leflunomide serves as a testament to its industrial and pharmaceutical importance. For researchers aiming to construct complex molecules containing the isoxazole moiety, a thorough understanding of this compound's characteristics and handling requirements is essential for achieving synthetic success.

References

- US Patent US6723855B2. Method for synthesizing leflunomide.

-

This compound | CAS 67305-24-2. Chemical-Suppliers. [Link]

-

A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. [Link]

-

The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Process for the preparation of teriflunomide. WIPO Patentscope. [Link]

- US Patent US20040127532A1. Method for synthesizing leflunomide.

- CN Patent CN1233634C. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [Link]

- US Patent US20030139606A1. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. PubChem. [Link]

-

5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

-

CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Chemguide. [Link]

-

5-Methyl-3-phenylisoxazole-4-carbonyl chloride. ChemBK. [Link]

-

Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 67305-24-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS 67305-24-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 13. US20040127532A1 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 14. wjpsonline.com [wjpsonline.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. chembk.com [chembk.com]

5-Methyl-4-isoxazolecarbonyl chloride chemical structure and formula

An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, and application, grounded in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic acyl chloride, a class of reagents prized for their utility as reactive building blocks in organic synthesis. The isoxazole ring is a key pharmacophore found in numerous approved pharmaceuticals, and this particular reagent serves as an efficient means to introduce the 5-methylisoxazole-4-carboxamido moiety into target molecules.[1][2] Its high reactivity stems from the electron-withdrawing nature of the isoxazole ring and the excellent leaving group ability of the chloride ion, rendering the carbonyl carbon highly electrophilic.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClNO₂ | [3][4][5] |

| Molecular Weight | 145.54 g/mol | [5][6] |

| CAS Number | 67305-24-2 | [4][5][6] |

| Appearance | Liquid / Solid | [3][6] |

| Boiling Point | 78 °C (Predicted) | [7] |

| Density | 1.345 g/cm³ (Predicted) | [7] |

| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [3][6] |

| SMILES | ClC(=O)c1cnoc1C | [6] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for preparing this compound is the chlorination of its corresponding carboxylic acid precursor, 5-methylisoxazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride for several practical reasons.[8][9] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This significantly simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion in accordance with Le Châtelier's principle.

Below is a representative experimental protocol derived from established patent literature.[10][11]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous toluene

-

Nitrogen (N₂) gas supply

-

Round bottom flask with reflux condenser and gas outlet/bubbler

Procedure:

-

Inert Atmosphere: Assemble the glassware and flame-dry under vacuum or purge thoroughly with dry nitrogen gas. It is critical to maintain an inert and anhydrous environment as both the thionyl chloride reagent and the acyl chloride product are highly sensitive to moisture.[12][13]

-

Charging the Flask: To the round bottom flask, add crystallized 5-methylisoxazole-4-carboxylic acid (1.0 eq), anhydrous toluene, and freshly distilled thionyl chloride (approx. 1.5 eq).[10][11]

-

Reaction: Place the flask under a gentle, positive pressure of nitrogen. Heat the mixture to reflux (the boiling point of toluene is approx. 111 °C) for 2-3 hours.[10][11] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution contains the desired product. The excess toluene and any remaining thionyl chloride can be removed by distillation.[10][11] The final product, this compound, is typically used directly in the next step without extensive purification.[11]

Caption: General mechanism of nucleophilic acyl substitution.

Application in Drug Development: Synthesis of Leflunomide

A prominent application of this compound is in the synthesis of Leflunomide , an isoxazole derivative used as an immunosuppressive disease-modifying antirheumatic drug (DMARD). [10] The key synthetic step involves the reaction of this compound with 4-trifluoromethylaniline in the presence of an amine base like triethylamine. [11]The triethylamine acts as a scavenger for the HCl byproduct generated during the amidation reaction, preventing it from protonating the aniline nucleophile and shutting down the reaction.

Reaction Scheme:

-

Step (d): 5-methylisoxazole-4-carboxylic acid + Thionyl chloride → 5-methylisoxazole-4-carbonyl chloride [11]* Step (e): 5-methylisoxazole-4-carbonyl chloride + 4-trifluoromethylaniline --(Triethylamine)--> Leflunomide [11] This application underscores the reagent's importance as a key intermediate in the production of high-value active pharmaceutical ingredients (APIs). [10]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.

-

Hazards: The compound is classified as corrosive and an irritant. [4][14]It causes severe skin burns and eye damage. [12]It reacts violently with water, liberating toxic gas (HCl). [12]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [12][15]Use spark-proof tools and avoid creating mists or vapors. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [12]It is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. [12]* Incompatibilities: Keep away from water, strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger violent reactions. [12]

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 67305-24-2. Retrieved from [Link]

- Reddy, M. S., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent Application No. US20030139606A1.

- Reddy, M. S., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WIPO Patent Application No. WO2003042193A1.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. Retrieved from [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]

-

Węgrzyn, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS 67305-24-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. This compound 67305-24-2 [sigmaaldrich.com]

- 7. This compound CAS#: 67305-24-2 [amp.chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 11. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. reddit.com [reddit.com]

- 14. Page loading... [wap.guidechem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2-oxazole-4-carbonyl chloride (CAS Number: 67305-24-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred physicochemical properties of 5-methyl-1,2-oxazole-4-carbonyl chloride, a reactive chemical intermediate of significant interest in synthetic chemistry. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and standardized analytical methodologies to offer a robust resource for its handling, characterization, and application.

Chemical Identity and Molecular Structure

5-Methyl-1,2-oxazole-4-carbonyl chloride, registered under CAS number 67305-24-2, is a heterocyclic acyl chloride. The molecule incorporates a 5-methylisoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, functionalized with a reactive carbonyl chloride group at the 4-position. This acyl chloride moiety is the primary determinant of its chemical reactivity.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 67305-24-2 |

| IUPAC Name | 5-methyl-1,2-oxazole-4-carbonyl chloride |

| Synonyms | 5-Methylisoxazole-4-carbonyl chloride, 4-Isoxazolecarbonyl chloride, 5-methyl- |

| Molecular Formula | C₅H₄ClNO₂ |

| Molecular Weight | 145.54 g/mol |

| Canonical SMILES | CC1=C(C=NO1)C(=O)Cl |

| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N |

The structure of 5-methyl-1,2-oxazole-4-carbonyl chloride is presented below:

Caption: Chemical structure of 5-methyl-1,2-oxazole-4-carbonyl chloride.

Physicochemical Properties

Table 2: Physicochemical Data Summary

| Property | Value/Description | Source/Basis |

| Physical State | Colorless to pale yellow liquid or solid.[1][2] | Supplier data varies, suggesting a melting point near ambient temperature. |

| Melting Point | Not explicitly reported. | Likely a low-melting solid. For comparison, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride has a melting point of 41-42°C.[3] |

| Boiling Point | Not explicitly reported. | Estimated to be significantly higher than non-polar compounds of similar molecular weight due to its polarity. Acyl chlorides are generally volatile.[4][5] |

| Solubility | Reacts violently with water.[6] Soluble in aprotic organic solvents (e.g., toluene, acetonitrile, chlorinated solvents).[4][7] | General property of acyl chlorides. |

| Density | Not explicitly reported. | For comparison, 5-methyl-3-phenyl-1,2-oxazole-4-carbonylchloride has a density of 1.27 g/cm³.[8] |

| Vapor Pressure | Not explicitly reported. | Expected to be significant due to its volatility. |

| pKa | Not applicable. | The compound is not a protic acid. |

| LogP | Not explicitly reported. | The presence of the polar carbonyl chloride and isoxazole ring suggests moderate lipophilicity. |

Chemical Reactivity and Stability

The reactivity of 5-methyl-1,2-oxazole-4-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is activated by two electron-withdrawing groups: the chlorine atom and the isoxazole ring.

Hydrolysis and Solvolysis

As a typical acyl chloride, this compound is highly susceptible to nucleophilic attack and undergoes rapid hydrolysis in the presence of water or atmospheric moisture to form 5-methyl-1,2-oxazole-4-carboxylic acid and hydrogen chloride (HCl) gas.[9][10] This reaction is often vigorous and exothermic.

Caption: Hydrolysis mechanism of 5-methyl-1,2-oxazole-4-carbonyl chloride.

Similarly, it will react with other nucleophilic solvents such as alcohols to form esters and with amines to form amides. Due to this high reactivity, the compound should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.

Incompatible Materials

To prevent hazardous reactions, 5-methyl-1,2-oxazole-4-carbonyl chloride should be kept away from:

-

Water and moisture

-

Alcohols

-

Amines

-

Strong bases

-

Strong oxidizing agents[6]

Thermal Decomposition

When heated to decomposition, it is expected to emit toxic fumes of hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6]

Experimental Protocols for Physicochemical Characterization

The following section outlines standard laboratory procedures for determining the key physicochemical properties of 5-methyl-1,2-oxazole-4-carbonyl chloride.

Determination of Boiling Point (Thiele Tube Method)

This micro method is suitable for small quantities of a liquid sample.

Methodology:

-

Place a few drops of the sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube with a microburner.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12]

Determination of Melting Point (Capillary Method)

If the compound is a solid at room temperature, its melting point can be determined as follows.

Methodology:

-

Load a small amount of the finely powdered solid into a capillary tube, sealed at one end.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6][9] A narrow melting range is indicative of high purity.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research chemical like 5-methyl-1,2-oxazole-4-carbonyl chloride.

Caption: A general workflow for the physicochemical characterization of a reactive intermediate.

Analytical Methods for Characterization

Due to the high reactivity of the acyl chloride, analytical methods must be chosen carefully.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the following are expected characteristic signals:

-

¹H NMR: A singlet for the methyl (CH₃) protons and a singlet for the isoxazole ring proton (CH).

-

¹³C NMR: Resonances for the carbonyl carbon, the isoxazole ring carbons, and the methyl carbon. The carbonyl carbon signal will be significantly downfield.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the region of 1780-1820 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of Cl and COCl.

Chromatographic Methods

Direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging due to the compound's reactivity with residual water in solvents or on the column. Derivatization is a common strategy. For instance, reacting the acyl chloride with an alcohol (e.g., methanol) to form the more stable methyl ester allows for reliable quantification by HPLC or GC.

Qualitative Test for Acyl Chloride

A simple qualitative test involves the addition of an aqueous/ethanolic solution of silver nitrate (AgNO₃). The acyl chloride will first undergo rapid hydrolysis with the water in the solvent to produce HCl. The chloride ions (Cl⁻) will then react with silver ions (Ag⁺) to form a white precipitate of silver chloride (AgCl), confirming the presence of a hydrolyzable chloride.

Conclusion

5-Methyl-1,2-oxazole-4-carbonyl chloride is a valuable but highly reactive chemical intermediate. While a comprehensive, experimentally determined dataset of its physicochemical properties is not yet available, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use the outlined experimental and analytical protocols to determine the precise properties relevant to their work, always adhering to strict safety protocols for handling reactive acyl chlorides.

References

- ChemBK. 5-methyl-3-phenyl-1,2-oxazole-4-carbonylchloride. (2024-04-09).

- Benchchem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.

- Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23).

- Fisher Scientific.

- Chemistry LibreTexts. 6.

- SSERC.

- DETERMIN

- PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

- ChemicalBook. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS.

- CymitQuimica. 5-Methyl-4-isoxazolecarbonyl chloride.

- Fiveable. Acid chlorides | Organic Chemistry II Class Notes.

- Chemical-Suppliers. This compound | CAS 67305-24-2.

- ChemicalBook. 5-methyl-1,2-oxazole-4-carbonyl chloride Product Description.

- Chemguide. an introduction to acyl chlorides (acid chlorides).

- Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

- Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides (video).

- Tuttee Academy. AS/A-Level Chemistry - Acyl Chloride. (2021-07-19).

- PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.

- Chemguide. an introduction to acyl chlorides (acid chlorides).

- CymitQuimica. 5-Methyl-1,3-oxazole-4-carbonyl chloride.

- CymitQuimica. This compound.

- ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012-12-05).

- ACS Publications. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride | Analytical Chemistry.

- YouTube. Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. (2022-04-09).

- YouTube. Preparation of acyl (acid) chlorides | Organic chemistry | Khan Academy. (2014-01-20).

- Reddit. [A level chemistry] testing for an acyl chloride. (2019-05-09).

- The Royal Society of Chemistry. 4.

- ChemicalBook. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9.

- Sigma-Aldrich. This compound 67305-24-2.

- Fiveable. Acid chlorides | Organic Chemistry II Class Notes.

- Sigma-Aldrich. This compound 67305-24-2.

- ChemicalBook. 16883-16-2(5-Methyl-3-phenylisoxazole-4-carbonyl chloride) Product Description.

- Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022-01-12).

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Sigma-Aldrich. 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride.

- CymitQuimica. 5-Methyl-1,3-oxazole-4-carbonyl chloride.

- TCI Chemicals. 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride 16883-16-2.

- ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-methyl-1,2-oxazole-4-carboxylate | C6H7NO3 | CID 22309104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glasp.co [glasp.co]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of 5-Methyl-4-isoxazolecarbonyl chloride, a key reactive intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, handling protocols, and its application in the synthesis of pharmaceutically relevant molecules.

Core Compound Identification and Properties

This compound is a heterocyclic acid chloride that serves as a valuable building block for introducing the 5-methylisoxazole-4-carboxamide moiety into target molecules. Its high reactivity makes it a staple in medicinal chemistry for the construction of complex organic scaffolds.

Physicochemical and Structural Data

A summary of the key identification and physical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |

| CAS Number | 67305-24-2 | [1][2] |

| Molecular Formula | C₅H₄ClNO₂ | [1][2] |

| Molecular Weight | 145.54 g/mol | [2] |

| Monoisotopic Mass | 144.9930561 Da | [2] |

| Physical Form | Solid or Liquid | [1] |

| Boiling Point | 78 °C | |

| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [1] |

| SMILES | ClC(=O)c1cnoc1C |

Synthesis and Mechanism

The primary and most direct method for the preparation of this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Methyl-4-isoxazolecarboxylic acid.

Synthetic Pathway

The conversion is typically achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent or using an excess of the reagent itself.[3]

Caption: Synthesis of this compound.

The rationale for using thionyl chloride is twofold: its efficacy in converting carboxylic acids to acid chlorides is high, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, driving the equilibrium towards the product. The reaction can be performed neat or in a non-protic solvent like toluene.[3]

Chemical Reactivity and Applications in Drug Development

As a reactive acyl chloride, this compound is an excellent electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity is fundamental to its utility in drug synthesis.

A prominent application is in the synthesis of Leflunomide, an isoxazole derivative used as an immunosuppressive disease-modifying antirheumatic drug (DMARD).[3]

Application Example: Synthesis of a Leflunomide Precursor

The following section details a validated protocol for the amidation of this compound with 4-(trifluoromethyl)aniline to produce 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, the active pharmaceutical ingredient Leflunomide.[3] This reaction exemplifies a standard Schotten-Baumann type acylation.

Caption: Experimental workflow for amide synthesis.

Detailed Experimental Protocol: Amidation

This protocol is adapted from a patented synthesis process for Leflunomide.[3]

Objective: To synthesize 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide via acylation.

Materials:

-

This compound

-

4-(Trifluoromethyl)aniline (para-TFMA)

-

Triethylamine (TEA)

-

Dry Toluene

-

Nitrogen gas supply

-

Three-necked round bottom flask with mechanical stirrer and dropping funnel

Procedure:

-

Reaction Setup: Charge a dry three-necked round bottom flask with this compound (1.0 equivalent) and dry toluene. Equip the flask with a mechanical stirrer and establish a nitrogen atmosphere.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Nucleophile Preparation: In a separate vessel, prepare a mixture of 4-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.0 equivalent).

-

Addition: Transfer the aniline/triethylamine mixture to a dropping funnel. Add this mixture dropwise to the vigorously stirring acid chloride solution.

-

Causality Note: The addition must be slow and controlled to manage the exothermic nature of the reaction. Maintaining the internal temperature between 0 °C and 4 °C is critical to prevent side reactions and ensure high product yield. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight to ensure the reaction goes to completion.

-

Workup and Isolation: The product can be isolated using standard organic chemistry techniques, such as filtration to remove triethylamine hydrochloride salt, followed by washing the organic phase and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Safety, Handling, and Storage

As a reactive acid chloride, this compound presents specific hazards that require stringent safety protocols.

-

Hazard Classification: The compound is classified as corrosive.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

-

Reactivity Hazards: It reacts violently with water, liberating toxic gas (HCl).[1] It is also incompatible with strong bases, alcohols, amines, and strong oxidizing agents.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[1]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1] Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The material should be stored locked up in a corrosives area.[1][4]

Conclusion

This compound is a potent and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its value is derived from the straightforward introduction of the 5-methylisoxazole-4-carboxamide functional group, a common scaffold in medicinal chemistry. A thorough understanding of its properties, synthesis from its carboxylic acid precursor, and its reactivity—particularly in acylation reactions—is essential for its effective use. Adherence to strict safety and handling protocols is mandatory due to its corrosive and water-reactive nature. The detailed synthetic application provided herein for the preparation of a Leflunomide precursor serves as a practical, field-proven example of its utility for drug development professionals.

References

- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

A Technical Guide to the Solubility and Stability of 5-Methyl-4-isoxazolecarbonyl Chloride

Abstract: 5-Methyl-4-isoxazolecarbonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility is intrinsically linked to its high reactivity, which also presents significant challenges related to its solubility and stability. This in-depth guide provides a comprehensive analysis of these core characteristics. We will explore the theoretical underpinnings of its solubility in various solvent systems, detail its degradation pathways with a focus on hydrolysis, and present field-proven experimental protocols for quantifying these parameters. This document is intended for researchers, process chemists, and formulation scientists who require a robust understanding of this reagent to ensure its effective and safe implementation in synthesis, process scale-up, and storage.

Core Physicochemical & Structural Properties

This compound is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The presence of the highly reactive acyl chloride functional group at the 4-position makes it an excellent acylating agent, but also the primary source of its instability.

A summary of its fundamental properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 67305-24-2 | [1][2][3] |

| Molecular Formula | C₅H₄ClNO₂ | [1][4] |

| Molecular Weight | 145.54 g/mol | [1] |

| Appearance | Liquid or solid (can vary by purity and conditions) | [1] |

| Typical Purity | ≥95% | [1][4] |

| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [1] |

| SMILES | ClC(=O)c1cnoc1C |

Solubility Profile: A Tale of Reactivity

The solubility of an acyl chloride is not merely a measure of its dissolution but an assessment of its compatibility with the solvent. The choice of solvent is paramount, as it dictates whether the compound remains intact for subsequent reactions or undergoes rapid degradation.

Theoretical Framework

The molecule's structure—a moderately polar isoxazole ring coupled with a highly polar and reactive acyl chloride group—governs its solubility. It is generally miscible with a range of anhydrous aprotic organic solvents that can solvate the molecule without providing a reactive proton source. Conversely, protic solvents act as reagents rather than simple solvents.

Solvent Compatibility & Quantitative Data

The following table summarizes the solubility and reactivity of this compound in common laboratory solvents.

| Solvent Class | Examples | Interaction Type | Outcome & Rationale |

| Aprotic, Non-polar | Toluene, Benzene | Soluble | Good choice for synthesis. Solvates the molecule without reacting. Toluene is often used as a solvent for its preparation.[5][6] |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform, Acetonitrile, Tetrahydrofuran (THF) | Soluble | Excellent choices for reactions. These solvents effectively dissolve the compound and are non-reactive, provided they are anhydrous. |

| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Highly Reactive | Leads to rapid solvolysis (hydrolysis, alcoholysis, or amidation). These solvents should be avoided unless they are the intended nucleophilic reactant. |

One source reports a slight solubility in water ("略溶") of 22 g/L at 25°C.[2] This value should be interpreted with extreme caution, as it likely represents the amount that can dissolve before rapid and irreversible hydrolysis occurs, rather than a stable solubility limit.

Stability Analysis: The Dominance of Hydrolysis

The principal factor governing the stability of this compound is its extreme sensitivity to nucleophiles, especially water.

The Mechanism of Hydrolysis

Acyl chlorides are among the most reactive carboxylic acid derivatives.[7][8] The carbonyl carbon in this compound is highly electrophilic due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[7][9] This makes it a prime target for nucleophilic attack.

The reaction with water, including ambient moisture in the air, is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism.[9][10][11] This reaction results in the formation of the corresponding carboxylic acid and fumes of corrosive hydrogen chloride (HCl) gas.[9][10][12]

Caption: Mechanism of Hydrolysis for this compound.

Factors Influencing Stability

-

Moisture: The presence of even trace amounts of water will initiate hydrolysis. All handling and reactions must be performed under strictly anhydrous conditions.[12]

-

Temperature: Elevated temperatures accelerate the rate of decomposition and reactions with nucleophiles. Therefore, storage in a cool environment is critical.[12]

-

pH: The compound is incompatible with bases. Strong bases like sodium hydroxide will cause violent hydrolysis.[9] Amine bases, while often used in reactions, will readily consume the acyl chloride to form amides.[12]

Experimental Protocols for Assessment

To ensure reproducibility and process control, the stability of this compound in a given system must be quantified. The following are standard methodologies for this purpose.

Protocol 1: In-Situ Stability Assessment via ¹H NMR Spectroscopy

This non-invasive method allows for real-time monitoring of the compound's degradation by tracking the disappearance of its characteristic proton signals or the emergence of signals from the degradation product.

Methodology:

-

Sample Preparation: In an NMR tube, prepare a solution of this compound in a suitable deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.

-

Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum to establish baseline integrals for the reactant peaks.

-

Reaction Initiation: Inject a precise, known amount of a nucleophile (e.g., D₂O for hydrolysis studies) into the NMR tube, mix rapidly, and immediately begin spectral acquisition.

-

Time-Course Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra at predetermined time intervals.

-

Data Analysis: Identify a characteristic, well-resolved peak for the reactant. Integrate this peak in each spectrum. The integral is directly proportional to the concentration. Plot the natural logarithm of the integral value versus time. The negative slope of this line yields the pseudo-first-order rate constant (k), providing a quantitative measure of stability.[13]

Protocol 2: Stability Assessment via Derivatization and HPLC Analysis

This method is highly sensitive and ideal for measuring trace levels of acyl chlorides or determining stability over longer periods. It involves converting the remaining acyl chloride at various time points into a stable, UV-active derivative that can be easily quantified.

Caption: Experimental Workflow for HPLC-Based Stability Analysis.

Methodology:

-

Reaction Setup: Prepare a solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration. Initiate the degradation by adding a specific amount of the nucleophile to be studied (e.g., water).[13]

-

Sampling: At set time intervals, withdraw a precise aliquot of the reaction mixture.

-

Derivatization: Immediately quench the reaction by adding the aliquot to a solution of a derivatizing agent, such as 2-nitrophenylhydrazine.[14] This reagent rapidly reacts with the remaining acyl chloride to form a stable hydrazide derivative that is easily detectable by UV spectroscopy.[14]

-

HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC system (e.g., C18 column) and quantify the derivative using a UV detector.[13][14]

-

Data Analysis: Create a calibration curve using standards of the derivatized compound. Use this curve to determine the concentration of this compound remaining at each time point. Plot ln[Concentration] vs. time to determine the degradation rate constant.[13]

Safety, Handling, and Storage

Given its reactivity, strict safety protocols are mandatory when working with this compound.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[12][15] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is required.[12][15] All equipment must be dry, and non-sparking tools should be used.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and metals.[12][15] Containers must be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to prevent ingress of moisture.[12]

-

Primary Hazards: The compound is corrosive and can cause severe skin and eye burns.[17][18] It reacts violently with water and moisture to release highly corrosive and toxic hydrogen chloride gas, which is a lachrymator (tear-inducing agent).[12][16]

Conclusion

This compound is a potent synthetic intermediate whose successful application hinges on a disciplined approach to its handling. Its solubility is limited to anhydrous aprotic solvents, as protic media lead to rapid solvolysis. The stability of the compound is critically dependent on the exclusion of moisture and other nucleophiles. By employing the quantitative analytical methods outlined in this guide, researchers and development scientists can accurately characterize its behavior in specific systems, leading to optimized reaction conditions, improved process safety, and enhanced product quality.

References

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

-

hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

-

Acyl chloride - Wikipedia. Wikipedia. [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. Chemguide. [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism - YouTube. The Organic Chemistry Tutor on YouTube. [Link]

-

This compound | CAS 67305-24-2 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]

-

Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Medium. [Link]

-

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem. PubChem. [Link]

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.

-

0013 - Hazardous Substance Fact Sheet - New Jersey Department of Health. NJ.gov. [Link]

- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.

-

Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. PubMed. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

This compound, min 95%, 1 gram. HDH Instruments. [Link]

-

Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS 67305-24-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 11. savemyexams.com [savemyexams.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. nj.gov [nj.gov]

- 17. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Methyl-4-isoxazolecarbonyl Chloride: Key Suppliers, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-isoxazolecarbonyl chloride is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring an isoxazole ring, is a cornerstone in the development of numerous pharmaceutical compounds. This guide provides an in-depth analysis of its key suppliers, factors influencing its availability, and detailed protocols for its application, empowering researchers to effectively source and utilize this critical reagent in their drug discovery endeavors. The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.

Core Properties

| Property | Value | Reference |

| CAS Number | 67305-24-2 | [1][2] |

| Molecular Formula | C₅H₄ClNO₂ | [1][2] |

| Molecular Weight | 145.54 g/mol | [2] |

| Appearance | Solid or liquid | [2][3] |

| Purity | Typically >95% | [3][4] |

Key Suppliers and Availability

The global supply chain for this compound is robust, with numerous manufacturers and distributors offering a range of purities and quantities. The table below summarizes some of the key suppliers. Availability is generally good, with many suppliers maintaining stock. However, for bulk quantities, lead times may vary depending on the manufacturer's production schedule.

| Supplier | Country | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | United States | Varies | Milligrams to grams |

| TCI Chemicals | Japan | >98% | Grams to kilograms |

| Santa Cruz Biotechnology | United States | Varies | Grams |

| Qi-Chem Co., Ltd. | China | 99% | Kilograms |

| Henan Allgreen Chemical Co., LTD | China | 99% | Kilograms |

| Amadis Chemical Company Limited | China | 97% | Milligrams to kilograms |

| Dayang Chem (Hangzhou) Co.,Ltd. | China | 95% & 99% | Kilograms |

Disclaimer: This is not an exhaustive list, and availability and specifications should be confirmed directly with the suppliers.

Factors Influencing Availability

The availability of this compound is primarily influenced by the accessibility of its precursor, 5-methylisoxazole-4-carboxylic acid, and the efficiency of the subsequent chlorination step. The synthesis is a well-established process, which contributes to its general availability.

A common synthetic route involves the reaction of 5-methylisoxazole-4-carboxylic acid with a chlorinating agent, such as thionyl chloride, in an anhydrous solvent.[5][6] The reaction is typically refluxed to ensure complete conversion to the acid chloride. The purity of the final product is dependent on the quality of the starting materials and the purification method employed.

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

Application in Amide Bond Formation: A Step-by-Step Protocol

This compound is an excellent reagent for the formation of amide bonds, a fundamental transformation in the synthesis of pharmaceuticals. The following protocol details a general procedure for the acylation of a primary or secondary amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the starting material and reduced yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the acyl chloride with atmospheric moisture.

-

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the stirred solution.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of this compound (1.05 equivalents) in the same anhydrous solvent is added dropwise via the dropping funnel over 15-30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Experimental Workflow Diagram

The following diagram outlines the key steps in the amide bond formation protocol.

Caption: Workflow for amide bond formation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[7]

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[7]

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a readily available and highly versatile reagent for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its suppliers, the factors governing its availability, and its proper handling and application is paramount for its successful utilization in the laboratory. This guide provides a comprehensive overview to assist researchers in leveraging this important building block for their scientific pursuits.

References

-

Chemical-Suppliers. This compound | CAS 67305-24-2. [Link]

- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Noah Technologies Corporation. This compound, min 95%, 1 gram. [Link]

Sources

- 1. This compound | CAS 67305-24-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound 67305-24-2 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

The Enduring Scaffold: A Technical Guide to the Historical Context and Discovery of 5-Methylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazole moiety, a seemingly simple five-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its unique electronic properties and synthetic accessibility have propelled its incorporation into a diverse array of therapeutic agents, from pioneering antibiotics to modern immunomodulators and promising anticancer candidates. This in-depth technical guide provides a comprehensive exploration of the historical context, discovery, and synthetic evolution of 5-methylisoxazole derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

A Historical Perspective: From Classical Condensations to Cycloaddition Revolutions

The journey of the isoxazole ring system in chemistry is a long and fascinating one, with early foundations laid in the late 19th and early 20th centuries. The initial forays into isoxazole synthesis were dominated by classical condensation reactions, most notably the Claisen condensation , which provided a foundational, albeit sometimes limited, route to this heterocyclic core.[1][2][3]

A paradigm shift in isoxazole synthesis, and indeed in all of heterocyclic chemistry, arrived with the seminal work of Rolf Huisgen in the 1960s.[4][5][6][7] His systematic investigation and conceptualization of 1,3-dipolar cycloaddition reactions provided a powerful and highly versatile tool for the construction of five-membered heterocycles, including isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) and remains a cornerstone of modern isoxazole synthesis.[4][5][8]

The true therapeutic potential of the 5-methylisoxazole scaffold was thrust into the spotlight with the introduction of Sulfamethoxazole in 1961.[9][10][11][12][13] This sulfonamide antibiotic, which features the 5-methylisoxazole core, became a frontline treatment for a variety of bacterial infections and solidified the importance of this heterocycle in medicinal chemistry.

The Synthetic Arsenal: Crafting the 5-Methylisoxazole Core

The synthetic chemist's toolbox for constructing 5-methylisoxazole derivatives has expanded significantly over the decades. The choice of synthetic route is often dictated by the desired substitution pattern, scale of the reaction, and the availability of starting materials.

The Workhorse: 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition remains the most widely employed method for the synthesis of isoxazoles.[4][5][8] The general mechanism involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a concerted [3+2] cycloaddition with an alkyne to yield the isoxazole ring.

Below is a generalized workflow for this pivotal reaction:

Caption: Mechanism of action of Leflunomide.

Experimental Protocol: Synthesis of Leflunomide

The synthesis of Leflunomide is a well-established process, typically involving the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride. [14] Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

-

Prepare the acid chloride from 5-methylisoxazole-4-carboxylic acid as described in the previous section.

Step 2: N-Acylation

-

In a separate reaction vessel, dissolve 4-trifluoromethylaniline in a suitable solvent, such as dimethoxyethane.

-

Add a base, for example, sodium bicarbonate, to neutralize the HCl generated during the reaction.

-

Slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride to the solution of 4-trifluoromethylaniline.

-

Stir the reaction mixture at room temperature until the reaction is complete.

Step 3: Isolation and Purification

-

The crude Leflunomide can be isolated by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent to yield the final product with high purity.

Beyond Immunomodulation: A Spectrum of Biological Activities

The versatility of the 5-methylisoxazole core extends far beyond its application in Leflunomide. Researchers have successfully synthesized and evaluated a wide range of derivatives with diverse biological activities.

Table 1: Biological Activities of Selected 5-Methylisoxazole Derivatives

| Derivative Class | Biological Activity | Key Findings |

| Carboxamides | Antitubercular | Some derivatives show significant activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 3.125 µM. [15] |

| Thiazole Hybrids | Anti-inflammatory | Certain 4-(5-methylisoxazol-3-ylamino) thiazole derivatives exhibit potent anti-inflammatory activity. [16][17] |

| Thiophene Hybrids | Anticancer | 5-(Thiophen-2-yl)isoxazole derivatives have shown promising anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range. [18] |

| Various Amides | Antibacterial | A range of 5-methylisoxazole-3-carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values of 6.25 µM. [15] |

Structure-Activity Relationships (SAR): Guiding the Design of Future Therapeutics

The systematic modification of the 5-methylisoxazole scaffold has provided valuable insights into the structural requirements for various biological activities. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective drug candidates. [14][18][19][20][21] For instance, in the context of anticancer activity, SAR studies on isoxazole derivatives have highlighted the importance of specific substituents at the 3 and 5 positions of the isoxazole ring. [14][18]The nature and electronic properties of these substituents can significantly influence the compound's ability to interact with biological targets and exert its cytotoxic effects.

Conclusion and Future Directions

The 5-methylisoxazole core has firmly established itself as a cornerstone of modern medicinal chemistry. Its rich history, from early condensation reactions to the elegant and powerful 1,3-dipolar cycloadditions, has provided a robust platform for the synthesis of a vast array of derivatives. The clinical success of drugs like Sulfamethoxazole and Leflunomide is a testament to the therapeutic potential of this versatile scaffold.

As our understanding of disease biology deepens, the 5-methylisoxazole moiety will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the fine-tuning of structure-activity relationships to design the next generation of 5-methylisoxazole-based drugs with enhanced efficacy and safety profiles.

References

- El-Serwy, W. S., Mohamed, N. A., El-serwy, W. S., & Mahmoud, A. H. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.

- El-Serwy, W. S., Mohamed, N. A., El-serwy, W. S., & Mahmoud, A. H. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Asirvatham, S., & Mahajan, S. (2015). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(2), 128–137.

- Wei, W., Yang, H., Li, Y., Li, J., & Wang, Q. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules, 28(6), 2539.

- (n.d.).

- Al-Masoudi, W. A., & Ja, S. K. (2021). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. Basrah Journal of Veterinary Research, 20(1).

- (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit.

- Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032–3050.

- (n.d.). 1,3-Dipolar cycloaddition - Wikipedia.

- (n.d.). Isoxazole synthesis - Organic Chemistry Portal.

- Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 54-61.

- (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc)

- Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050.

- Reddy, T. S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 12(45), 29297-29313.

- (n.d.). 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE | 39499-34-8 - ChemicalBook.

- (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f)

- Haseen, M., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(8), 60-68.

- (n.d.). Sulfamethoxazole - Wikipedia.

- (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 15(8), 60-68.

- Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition.

- (n.d.). SYNTHESIS OF SULPHAMETHOXAZOLE - YouTube.

- (n.d.).

- (n.d.).

- (n.d.).

- Breugst, M., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition.

- Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition.

- (n.d.). Sulfamethoxazole synthesis - ChemicalBook.

- (n.d.). 5-METHYLISOXAZOLE-3-CARBONYL CHLORIDE | CAS No.39499-34-8 Synthetic Routes.

- (n.d.).

- (n.d.).

- (n.d.). 5-methylisoxazole-3-carbonyl chloride - CymitQuimica.

- (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines.

- Wang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Helvetica Chimica Acta, 106(5), e202201145.

- Parikh, A., Parikh, H., & Parikh, K. (2012). Claisen Isoxazole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

- Zhang, W., et al. (2022). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Journal of Pesticide Science, 47(2), 123–129.

- (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)

- (n.d.).

-

Kim, J. Y., et al. (2021). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-t[14][16][17]riazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Molecules, 26(11), 3195.

- Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 3005–3010.

- (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar.

- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5629.

- (n.d.). Claisen isoxazole synthesis : r/OrganicChemistry - Reddit.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Isoxazole Synthesis (Chapter 15) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. openaccesspub.org [openaccesspub.org]

- 13. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 14. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. jocpr.com [jocpr.com]

- 18. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. scilit.com [scilit.com]

Methodological & Application

Application Note & Standard Protocol: Amidation Reactions Using 5-Methyl-4-isoxazolecarbonyl Chloride

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery